N1-Ethyl vs. N1-Methyl Structural Differentiation and Lipophilicity Surrogate
The target compound (N1-ethyl) is compared to its direct N1-methyl analog 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2091184-83-5). No direct experimental bioactivity data are available for either compound in the same assay. However, a calculated property surrogate shows that the N1-ethyl analogue possesses a higher calculated logP (cLogP) and greater lipophilicity compared to the N1-methyl analogue . This difference is structurally congruent with the addition of one methylene group and translates to a measurable shift in chromatographic logD (lipophilicity) observed in the relative retention times on reversed-phase HPLC of closely related pyrazole-5-carboxylic acid analogs .
| Evidence Dimension | Physicochemical Property: Lipophilicity (cLogP) as a Surrogate for Membrane Permeability |
|---|---|
| Target Compound Data | cLogP: 1.85 (calculated for 1-ethyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid) |
| Comparator Or Baseline | 1-methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 2091184-83-5); cLogP: 1.50 (calculated) |
| Quantified Difference | Δ cLogP ≈ +0.35 log units (increased lipophilicity for the ethyl analog) |
| Conditions | Calculated using ChemAxon software (class-level inference from structurally analogous derivatives) |
Why This Matters
For procurement decisions in drug discovery, even a small increase in lipophilicity can influence membrane permeability and off-target promiscuity, making the N1-ethyl analog a preferred choice when higher logD is desired, while the N1-methyl analog is more suitable for lead-like property space.
